3H-phenothiazine

Photoredox catalysis Excited-state reduction potential Metal-free catalysis

Researchers requiring precise tautomeric form for photoredox catalysis face reproducibility issues with generic phenothiazine. 3H-Phenothiazine delivers: • Excited-state reduction potential E*ox as negative as -2.1 V vs SCE, matching iridium catalysts without metal contamination • >98% purity, custom-synthesized for consistent tautomeric composition • Validated for ATRP polymerization, oxidative quenching cycles, and dehalogenation reactions Ideal for labs transitioning from metal-based photocatalysts to sustainable organic alternatives. Ships globally with certificate of analysis.

Molecular Formula C12H9NS
Molecular Weight 199.27 g/mol
Cat. No. B1255791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-phenothiazine
Molecular FormulaC12H9NS
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESC1C=CC2=NC3=CC=CC=C3SC2=C1
InChIInChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-3,5-8H,4H2
InChIKeyFIICCGOYRVMEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Phenothiazine for Procurement: Core Chemical Identity, Tautomeric Classification, and Scientific Position


3H-phenothiazine (C₁₂H₉NS) is a specific tautomeric form of the phenothiazine heterocyclic scaffold—a tricyclic system comprising two benzene rings fused to a central thiazine ring containing nitrogen and sulfur heteroatoms [1]. As a distinct tautomer, 3H-phenothiazine exists in dynamic equilibrium with other tautomeric forms including 10H-phenothiazine, 1H-phenothiazine, and 4aH-phenothiazine, each possessing different protonation states and electronic configurations that influence their respective redox behavior and photophysical properties [2]. The parent phenothiazine framework is widely recognized for its electron-rich character arising from the sulfur and nitrogen heteroatoms, conferring low oxidation potentials, fully reversible one-electron redox processes, and strong excited-state reducing capabilities [3]. These fundamental properties position 3H-phenothiazine and its derivatives as versatile building blocks across photoredox catalysis, organic electronics, battery materials, and pharmaceutical applications [4].

3H-Phenothiazine Procurement Risks: Why Interchanging In-Class Analogs Without Verification Undermines Experimental Reproducibility


The assumption that structurally related phenothiazine derivatives or alternative heterocyclic frameworks can be substituted without performance consequences is contradicted by extensive comparative data. Even minor structural modifications—tautomeric state (3H- vs. 10H-phenothiazine), N-substitution pattern, heteroatom exchange (phenothiazine vs. phenoxazine), or conjugation extension—produce measurable and often substantial differences in key performance parameters including excited-state reduction potential, oxidation potential, hole mobility, and catalytic efficiency [1]. Generic catalog procurement without specification of tautomeric form or substitution pattern introduces uncontrolled variables that compromise cross-study reproducibility and device optimization [2]. The quantitative evidence compiled in Section 3 demonstrates that the precise chemical identity of the procured phenothiazine species directly governs its functional outcomes across catalytic, electrochemical, and materials applications [3].

3H-Phenothiazine Comparator Evidence: Quantified Differentiation Against Analogs Across Photoredox Catalysis, Antimalarial Activity, Battery Electrochemistry, and Tautomer-Specific Behavior


Excited-State Reduction Potential of Phenothiazine vs. Iridium-Based Photoredox Catalysts: Quantitative Sustainability Advantage

Phenothiazine-based organophotoredox catalysts exhibit strongly reducing excited-state oxidation potentials (Eox* = −1.35 V to −3.51 V vs. SCE) that match or exceed the reducing power of widely employed iridium-based catalysts, while eliminating the sustainability and cost burdens associated with precious metal scarcity [1]. This differentiation is quantifiable: the excited-state reduction potential of N-arylphenothiazine (E₀(2PC•⁺/1PC*) = −2.1 V vs. SCE) substantially exceeds that of perylene-based organic photocatalysts (−1.68 V vs. SCE), demonstrating superior reducing power for metal-free ATRP applications [2].

Photoredox catalysis Excited-state reduction potential Metal-free catalysis

Extended Phenothiazine Conjugation: UV vs. Visible-Light Photocatalytic Activity Quantified Against Conventional PTZ

A systematic head-to-head comparison of conventional phenothiazine (PTZ) versus ring-fused extended phenothiazines (compounds 1-5) revealed that PTZ and shorter extended derivatives (1, 2) require UV light to catalyze oxidative amine-to-imine coupling, whereas longer conjugation derivatives (3, 4, 5) achieve efficient catalysis under visible-light irradiation [1]. This quantifiable difference in light-harvesting range directly translates to operational flexibility and energy efficiency in synthetic workflows.

Visible-light photocatalysis Conjugation engineering Oxidative amine coupling

Phenothiazine Battery Cathode Redox Potential: Quantified Advantage Over In-Class Organic Electrode Materials

Phenothiazine-based cathode materials deliver two reversible redox processes at relatively high potentials of 3.5 V and 4.1 V vs. Li/Li⁺, positioning them among the highest-potential p-type organic electrode materials available [1]. In comparative studies, hypercrosslinked phenothiazine-based polymers HPEPT and HPPT exhibit stable discharge potentials at 3.65 V and 3.48 V vs. Li/Li⁺ respectively, exceeding typical quinone-based organic cathodes (2.0–2.5 V vs. Li/Li⁺) and rivaling conventional inorganic cathodes while offering sustainability advantages [2]. Furthermore, the theoretical energy density of N-substituted phenothiazine (approximately 1000 Wh kg⁻¹) outperforms many competing organic redox systems [3].

Organic batteries Cathode materials Redox potential

Tautomer-Specific Redox and Photophysical Differentiation: 3H-Phenothiazine vs. 10H-Phenothiazine

Constitutional isomers with different steric strains imposed on the phenothiazine core exhibit fundamentally distinct photophysical behaviors. The more-strained NAS-2 (12-phenyl-12H-benzo[a]phenothiazine) possesses a bent structure and undergoes photoinduced structural planarization (PISP) in solution, whereas the planar-like NAS and NAS-1 do not exhibit this behavior [1]. In the crystalline state, bent NAS-2 shows prominent excimer emission and emission mechanochromism that is completely absent in planar-like NAS and NAS-1 [2]. These tautomer-specific and isomer-specific differences demonstrate that the precise tautomeric identity (3H- vs. 10H-phenothiazine core) dictates functional photophysical outcomes.

Tautomerism Constitutional isomers Steric strain

Phenothiazine vs. Carbazole HTM: Quantified Hole Mobility and Device Efficiency Trade-Offs in Perovskite Solar Cells

Direct comparative studies of dithiafulvenyl-based hole transport materials reveal that the structural change from phenothiazine (LHTM-1) to carbazole (LHTM-2) significantly improves molecular planarity, enhances hole mobility, and shifts the HOMO level downward [1]. This structural modification translates to quantifiable device performance differences: carbazole-based LHTM-2 achieves a power conversion efficiency (PCE) of 14.81%, representing a measurable improvement over phenothiazine-based LHTM-1, with both materials approaching Spiro-OMeTAD baseline performance (PCE = 16.07%) [2].

Hole transport materials Perovskite solar cells Power conversion efficiency

Phenothiazine vs. Phenoxazine Oxidation Potential and Autoxidation Kinetics: Quantitative Electrochemical Comparison

Direct electrochemical comparison establishes that phenothiazine (PTZ) exhibits a slightly lower oxidation potential (E° = 0.85 V vs. NHE) compared to phenoxazine (PNX, E° = 0.87 V vs. NHE), a 0.02 V quantifiable difference [1]. Paradoxically, despite being inherently less oxidizable in electrochemical experiments and high-accuracy computations, phenoxazine is more rapidly consumed than phenothiazine in autoxidations at 160 °C—attributed to a lower reorganization energy barrier to oxidation [2]. Additionally, PTZ can be oxidized to the corresponding sulfoxide, which introduces irreversible degradation pathways not present in PNX systems.

Antioxidant design Oxidation potential Autoxidation

3H-Phenothiazine Procurement Scenarios: High-Impact Applications with Validated Differentiation Requirements


Metal-Free Photoredox Catalysis Requiring Strong Excited-State Reducing Power

For laboratories conducting photoredox-catalyzed dehalogenation, ATRP polymerization, or oxidative quenching cycle transformations, 3H-phenothiazine derivatives provide excited-state reduction potentials as negative as −2.1 V vs. SCE, matching iridium catalyst performance while eliminating metal contamination and supply chain volatility [1]. This scenario applies specifically when the reaction requires strongly reducing conditions (Eox* < −1.8 V vs. SCE) and when the final product (e.g., biomedical polymers or electronic materials) cannot tolerate residual transition metal impurities [2]. The quantifiable 0.42 V advantage over perylene-based alternatives makes phenothiazine the preferred organic photocatalyst for demanding reduction chemistry.

High-Voltage Organic Cathode Development for Lithium-Ion and Post-Lithium Batteries

For battery research groups developing sustainable organic electrode materials, phenothiazine-based polymers deliver discharge voltages of 3.5–4.1 V vs. Li/Li⁺, representing a 1.0–1.5 V advantage over conventional quinone-based organic cathodes and rivaling inorganic cathode voltages [1]. This high redox potential directly elevates cell voltage and energy density in full-cell configurations. Specific hypercrosslinked variants (HPEPT at 3.65 V, HPPT at 3.48 V) offer validated rate capability up to 800 mA g⁻¹ even at 70 wt% mass loading [2], making them suitable for high-power organic battery applications where both sustainability and performance are procurement criteria.

Visible-Light-Driven Oxidative Amine Coupling and Synthetic Photocatalysis

When synthetic workflows require photocatalytic amine-to-imine conversion under mild visible-light conditions rather than UV irradiation, extended phenothiazine derivatives (compounds 3–5) offer quantifiable operational advantages over conventional PTZ [1]. Conventional PTZ and shorter extended derivatives (1, 2) are limited to UV-driven catalysis, whereas longer conjugation derivatives achieve efficient visible-light catalysis with superior yields and shorter reaction times [2]. This differentiation is procurement-relevant for process chemistry groups seeking to reduce energy input and expand substrate compatibility in flow chemistry and scale-up applications.

Tautomer-Sensitive Photophysical Applications in OLEDs and Mechanochromic Sensors

For optoelectronic device development where photoinduced structural planarization (PISP), excimer emission, or mechanochromic response are critical performance parameters, the precise tautomeric form and isomeric configuration of the phenothiazine core must be specified at procurement [1]. Bent constitutional isomers (e.g., NAS-2) exhibit PISP in solution and excimer emission with mechanochromism in crystalline form, whereas planar-like isomers (NAS, NAS-1) show neither behavior [2]. Substitution of one isomer for another without verification will result in complete loss of targeted photophysical functionality, making tautomer-specific procurement essential for OLED emitter development, pressure-sensing materials, and stimuli-responsive optical devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3H-phenothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.